Cas no 443-31-2 (3-(2-aminoethyl)-1H-indol-6-ol)

3-(2-aminoethyl)-1H-indol-6-ol 化学的及び物理的性質
名前と識別子
-
- 1H-Indol-6-ol,3-(2-aminoethyl)-
- 6-Hydroxytryptamine
- 1H-Indol-6-ol,3-(2-aminoethyl)
- 3-(2-aminoethyl)-1H-indol-6-ol
- BDBM50024200
- E83381
- 443-31-2
- MFCD00055991
- 3-(2-Amino-ethyl)-1H-indol-6-ol(6-HT)
- EN300-746282
- DTXSID10196105
- PDSP2_000812
- PDSP1_000825
- 1H-Indol-6-ol, 3-(2-aminoethyl)-
- 3-(2-Amino-ethyl)-1H-indol-6-ol
- AKOS006282038
- SCHEMBL1460686
- CHEMBL19264
- WZTKTNRVJAMKAS-UHFFFAOYSA-N
-
- インチ: InChI=1S/C10H12N2O/c11-4-3-7-6-12-10-5-8(13)1-2-9(7)10/h1-2,5-6,12-13H,3-4,11H2
- InChIKey: WZTKTNRVJAMKAS-UHFFFAOYSA-N
- ほほえんだ: NCCC1C2C(=CC(O)=CC=2)NC=1
計算された属性
- せいみつぶんしりょう: 176.09506
- どういたいしつりょう: 176.095
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 9
- トポロジー分子極性表面積: 62A^2
じっけんとくせい
- 密度みつど: 1.288
- ふってん: 416.1°Cat760mmHg
- フラッシュポイント: 205.4°C
- 屈折率: 1.71
- PSA: 62.04
3-(2-aminoethyl)-1H-indol-6-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A595738-2.5mg |
3-(2-aminoethyl)-1H-indol-6-ol |
443-31-2 | 2.5mg |
$ 50.00 | 2022-01-13 | ||
1PlusChem | 1P00DME5-100mg |
6-hydroxytryptamine |
443-31-2 | 95% | 100mg |
$602.00 | 2023-12-17 | |
1PlusChem | 1P00DME5-50mg |
6-hydroxytryptamine |
443-31-2 | 95% | 50mg |
$412.00 | 2023-12-17 | |
1PlusChem | 1P00DME5-1g |
6-hydroxytryptamine |
443-31-2 | 95% | 1g |
$1615.00 | 2023-12-17 | |
1PlusChem | 1P00DME5-250mg |
6-hydroxytryptamine |
443-31-2 | 95% | 250mg |
$832.00 | 2023-12-17 | |
Enamine | EN300-746282-0.1g |
3-(2-aminoethyl)-1H-indol-6-ol |
443-31-2 | 95% | 0.1g |
$437.0 | 2024-05-23 | |
TRC | A595738-25mg |
3-(2-aminoethyl)-1H-indol-6-ol |
443-31-2 | 25mg |
$ 1361.00 | 2023-04-19 | ||
TRC | A595738-5mg |
3-(2-aminoethyl)-1H-indol-6-ol |
443-31-2 | 5mg |
$ 420.00 | 2023-04-19 | ||
Enamine | EN300-746282-1.0g |
3-(2-aminoethyl)-1H-indol-6-ol |
443-31-2 | 95% | 1.0g |
$1256.0 | 2024-05-23 | |
A2B Chem LLC | AG34749-1g |
6-hydroxytryptamine |
443-31-2 | 95% | 1g |
$960.00 | 2024-04-20 |
3-(2-aminoethyl)-1H-indol-6-ol 関連文献
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1. 317. Benziminazole analogues of biologically active indole derivativesR. Foster,H. R. Ing,E. F. Rogers J. Chem. Soc. 1957 1671
-
Stéphane Le Gac,Jean-Fran?ois Picron,Olivia Reinaud,Ivan Jabin Org. Biomol. Chem. 2011 9 2387
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3. Benzo[b]thiophen derivatives. Part V. The syntheses of 3-(2-amino-ethyl)-6-hydroxybenzo[b]thiophen and related compoundsM. Martin-Smith,S. T. Reid J. Chem. Soc. C 1967 1897
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D. F. Downing Q. Rev. Chem. Soc. 1962 16 133
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5. 560. A convenient alternative synthesis of 5-hydroxytryptamineL. Bretherick,K. Gaimster,W. R. Wragg J. Chem. Soc. 1961 2919
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6. Index of subjects, 1957
3-(2-aminoethyl)-1H-indol-6-olに関する追加情報
Comprehensive Overview of 3-(2-aminoethyl)-1H-indol-6-ol (CAS No. 443-31-2): Properties, Applications, and Research Insights
3-(2-aminoethyl)-1H-indol-6-ol, identified by its CAS No. 443-31-2, is a bioactive indole derivative gaining traction in pharmaceutical and biochemical research. This compound, often associated with neurotransmitter modulation, has sparked interest due to its structural similarity to endogenous molecules like serotonin. Researchers are increasingly exploring its potential in neurological health, mood regulation, and cognitive function support, aligning with current trends in mental wellness and neuroprotection.
The molecular structure of 3-(2-aminoethyl)-1H-indol-6-ol features an indole core with an aminoethyl side chain and a hydroxyl group at the 6-position, making it a versatile scaffold for drug development. Recent studies highlight its interactions with 5-HT receptors, a hot topic in neuroscience research and psychopharmacology. Users frequently search for terms like "natural serotonin analogs" or "indole derivatives in brain health", reflecting public curiosity about non-synthetic alternatives for stress management.
In analytical chemistry, CAS 443-31-2 is characterized by its UV absorption maxima near 280 nm and fluorescence properties, useful for biomarker detection techniques. Its stability under physiological pH conditions makes it relevant for in vitro studies, particularly in cell signaling pathways research. The compound's logP value and hydrogen bonding capacity are often discussed in drug design forums, addressing common queries about blood-brain barrier permeability.
Industrial applications of 3-(2-aminoethyl)-1H-indol-6-ol extend to enzymatic synthesis processes, where it serves as a precursor for complex alkaloids. With growing interest in green chemistry, researchers are investigating biocatalytic methods for its production, responding to searches about environmentally friendly synthesis. The compound's role in plant secondary metabolism also connects to popular topics like phytochemical analysis and nutraceutical development.
Safety profiles of 443-31-2 are documented in major chemical databases, showing low acute toxicity in standard assays. This data addresses frequent concerns about research chemical safety, particularly among academic users. Storage recommendations emphasize protection from oxidative degradation, a practical consideration for laboratories focusing on compound stability optimization.
Emerging studies suggest potential applications in mitochondrial function support and cellular energy metabolism, areas gaining attention in anti-aging research. These findings correlate with rising search trends for "bioactive indoles" and "neuroprotective phytochemicals". The compound's redox-modulating properties are also being explored in oxidative stress models, addressing a key concern in chronic disease research.
Analytical methods for 3-(2-aminoethyl)-1H-indol-6-ol quantification include HPLC-UV and LC-MS/MS, techniques frequently searched by quality control professionals. Method validation parameters such as LOQ (limit of quantification) and recovery rates are thoroughly documented, providing valuable references for analytical method development in pharmaceutical labs.
The compound's crystal structure has been resolved through X-ray diffraction studies, revealing important molecular packing characteristics. These structural insights are valuable for computational chemistry applications, particularly in molecular docking simulations – a technique growing in popularity due to advances in AI-assisted drug discovery.
In regulatory contexts, 443-31-2 is not currently classified under restrictive categories, making it accessible for academic research and industrial applications. This status addresses common compliance questions while supporting its use in preclinical studies. Documentation of its metabolic pathways in mammalian systems continues to expand, with recent studies investigating phase II conjugation reactions.
Future research directions for 3-(2-aminoethyl)-1H-indol-6-ol may explore its epigenetic effects or potential in neurogenesis modulation – both trending topics in translational medicine. The compound's multifaceted biological activities position it as a promising candidate for multi-target therapeutics, an approach gaining momentum in precision medicine development.
443-31-2 (3-(2-aminoethyl)-1H-indol-6-ol) 関連製品
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